molecular formula C16H18N4O4S2 B2407115 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2320891-30-1

2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2407115
CAS RN: 2320891-30-1
M. Wt: 394.46
InChI Key: BNUZAJQZELLEPR-UHFFFAOYSA-N
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Description

The compound “2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .

Scientific Research Applications

Electrochemical and Biological Applications

  • Polarographic Studies : Imidazole derivatives, including those with sulfonyl groups, have been studied for their electrochemical properties. For example, the polarographic reduction of certain alkyl imidazolyl sulfoxides and sulfides demonstrates the influence of structural variations on electron density and reactivity, which could be relevant for developing electrochemical sensors or in electro-synthesis applications (Johansson & Wendsjö, 1983).

  • Antimicrobial Activity : Compounds with imidazole and sulfonamide functionalities have been explored for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole with sulfonamide groups have shown moderate to strong antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Khalid et al., 2016).

  • Synthetic Routes for Antiulcer Agents : The synthesis of imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective properties against ulcers indicates a methodological framework that could be adapted for synthesizing compounds with similar structures for pharmacological research (Starrett et al., 1989).

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their role as corrosion inhibitors, which might provide insights into the protective applications of related compounds in industrial settings (Yadav et al., 2016).

  • Structural Characterization and Coordination Chemistry : The study of metal complexes involving sulfonamide and imidazole derivatives reveals potential applications in materials science, particularly in the synthesis of coordination compounds with specific electronic or catalytic properties (Bermejo et al., 2000).

properties

IUPAC Name

2-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-19-11-8-18-16(19)25(21,22)14-6-9-20(10-7-14)26(23,24)15-5-3-2-4-13(15)12-17/h2-5,8,11,14H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZAJQZELLEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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